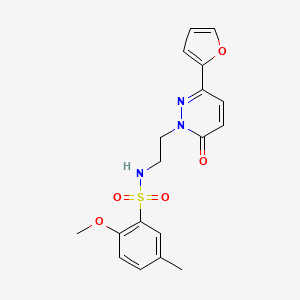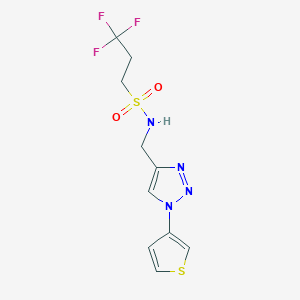
4-Fluorophenyl 4-methoxy-2,5-dimethylbenzene-1-sulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of similar compounds typically involves electrophilic aromatic substitution . This is a two-step mechanism where the electrophile forms a sigma-bond to the benzene ring, generating a positively charged intermediate. In the second step, a proton is removed from this intermediate, yielding a substituted benzene ring .Scientific Research Applications
Proton Exchange Membranes for Fuel Cells
One key application area of derivatives similar to "4-Fluorophenyl 4-methoxy-2,5-dimethylbenzene-1-sulfonate" is in the development of proton exchange membranes (PEMs) for fuel cells. Research by Kim, Robertson, and Guiver (2008) synthesized new sulfonated side-chain grafting units containing sulfonic acid groups, utilizing sulfonated 4-fluorobenzophenone and related compounds. These comb-shaped sulfonated polymers exhibited high proton conductivity and good thermal stability, making them suitable for fuel cell applications (Kim, Robertson, & Guiver, 2008). Wang et al. (2012) further developed copoly(arylene ether sulfone)s containing methoxyphenyl groups, which after sulfobutylation, led to membranes with high proton conductivities and low methanol permeabilities, indicating potential for efficient fuel cell membranes (Wang et al., 2012).
Synthesis and Characterization of Polymers
In addition to fuel cell applications, derivatives of "this compound" are utilized in the synthesis and characterization of various polymers. For example, Liaw et al. (1999) developed new polyimides derived from diamine containing sulfone and oxyethylene units, demonstrating the versatility of sulfone derivatives in polymer chemistry. These polyimides showcased excellent solubility and thermal stability, making them suitable for advanced technological applications (Liaw, Liaw, & Su, 1999).
Chemical Interactions and Binding Studies
Furthermore, the compound's derivatives have been studied for their interactions and binding with proteins, offering insights into drug design and development. Banerjee et al. (2005) investigated sulfonamide drugs binding to the colchicine site of tubulin, analyzing the thermodynamics of drug-tubulin interactions. This research highlighted the potential of sulfonamide derivatives in therapeutic applications, particularly in targeting tubulin for cancer treatment (Banerjee et al., 2005).
Properties
IUPAC Name |
(4-fluorophenyl) 4-methoxy-2,5-dimethylbenzenesulfonate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15FO4S/c1-10-9-15(11(2)8-14(10)19-3)21(17,18)20-13-6-4-12(16)5-7-13/h4-9H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUOKBYYDKCOSSQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1S(=O)(=O)OC2=CC=C(C=C2)F)C)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15FO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-(3-oxo-6-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl)-N-(p-tolyl)acetamide](/img/structure/B2877014.png)
![N-(2-(6-oxo-1,6-dihydropyridazin-3-yl)phenyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2877016.png)



![2-[(2-Methylpropan-2-yl)oxycarbonylamino]adamantane-2-carboxylic acid](/img/structure/B2877024.png)
![[4-(4-Fluorophenyl)-1,3-thiazol-2-yl]hydrazine](/img/structure/B2877025.png)

![2-[(4-Fluorophenyl)sulfanyl]-1-(4-hydroxy-3,5-dimethylphenyl)-1-ethanone](/img/structure/B2877028.png)

![8-((4-Chlorophenyl)sulfonyl)-4-(phenylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane](/img/structure/B2877030.png)
![4-[(2,4-Dimethylbenzyl)oxy]butan-1-ol](/img/structure/B2877031.png)
![2-{[(Dimethylcarbamoyl)methyl]sulfanyl}benzoic acid](/img/structure/B2877033.png)

